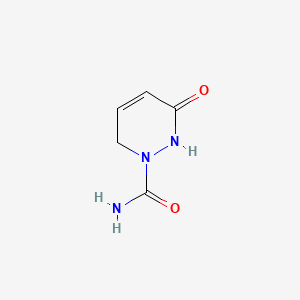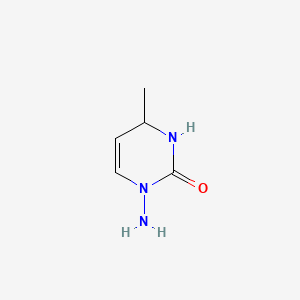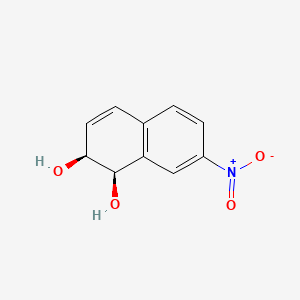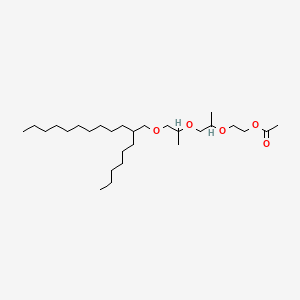
2-Amino-2-(3-fluorofenil)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(3-fluorophenyl)ethanol is a chiral organic compound with the chemical formula C8H10FNO. It is often used as a chiral intermediate in organic synthesis and has applications in various fields such as drug synthesis, pesticide synthesis, and spice synthesis . The compound appears as a colorless to light yellow solid with a melting point of about 85-90°C and a boiling point of about 312°C .
Aplicaciones Científicas De Investigación
2-Amino-2-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of pesticides and flavoring agents.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-Amino-2-(3-fluorophenyl)ethanol may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Análisis Bioquímico
Biochemical Properties
2-Amino-2-(3-fluorophenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
2-Amino-2-(3-fluorophenyl)ethanol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Amino-2-(3-fluorophenyl)ethanol involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, which in turn affect cellular functions. The compound’s ability to bind to enzymes and proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(3-fluorophenyl)ethanol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, which are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Amino-2-(3-fluorophenyl)ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects are often observed, indicating the importance of dosage in determining the compound’s impact .
Metabolic Pathways
2-Amino-2-(3-fluorophenyl)ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-Amino-2-(3-fluorophenyl)ethanol within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biochemical effects. Understanding the transport mechanisms is essential for determining the compound’s distribution and activity within the body .
Subcellular Localization
2-Amino-2-(3-fluorophenyl)ethanol exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s localization can influence its interactions with biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Amino-2-(3-fluorophenyl)ethanol can be synthesized through several methods. One common method involves the asymmetric reduction of 2-azido ketones using alcohol dehydrogenase-catalyzed reactions followed by Pd nanoparticle-catalyzed hydrogenation of the resulting azido alcohols . This method provides both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity (ee >99%).
Industrial Production Methods
In industrial settings, the preparation of 2-Amino-2-(3-fluorophenyl)ethanol often involves the reaction of o-aminophenol with fluorophenyl ethanol under heating conditions using a catalyst or a solvent . This method is scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(3-fluorophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-(3-fluorophenyl)ethanol: A closely related compound with similar chemical properties and applications.
2-Amino-2-(4-fluorophenyl)ethanol: Another similar compound with a fluorine atom at a different position on the phenyl ring.
2-Amino-2-(3-chlorophenyl)ethanol: A compound with a chlorine atom instead of fluorine, exhibiting different reactivity and properties.
Uniqueness
2-Amino-2-(3-fluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic processes .
Propiedades
IUPAC Name |
2-amino-2-(3-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXAEESIPIUPTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666668 |
Source


|
| Record name | 2-Amino-2-(3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-61-1 |
Source


|
| Record name | 2-Amino-2-(3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Cyclopentanedimethanol,4-amino-3-fluoro-,[1S-(1alpha,2beta,3alpha,4alpha)]-(9CI)](/img/new.no-structure.jpg)

![Methyl 2-mercaptobenzo[D]thiazole-6-carboxylate](/img/structure/B574835.png)

![3,10-dioxa-4,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2(6),4-triene](/img/structure/B574838.png)
![1-[5-(Aminomethyl)-2-nitrophenyl]ethanone;hydrochloride](/img/structure/B574839.png)

